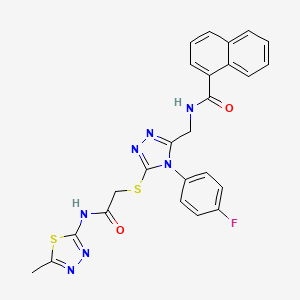
N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C25H20FN7O2S2 and its molecular weight is 533.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound with potential biological activities. The compound incorporates multiple pharmacophoric elements, including a thiadiazole moiety and a triazole ring, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be dissected into several functional groups:
- Thiadiazole : Known for its antimicrobial and anticancer properties.
- Triazole : Often associated with antifungal activity.
- Naphthamide : Contributes to the overall stability and bioactivity of the molecule.
Molecular Formula
The molecular formula of this compound is C19H19FN5O2S.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial activity of compounds similar to this compound. For instance:
- Thiadiazole Derivatives : Research has shown that thiadiazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. A derivative with a similar structure demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Triazole Compounds : Triazoles are well-documented for their antifungal properties. Compounds containing triazole rings have been effective against various fungal strains, including Candida species .
Anticancer Activity
The anticancer potential of compounds incorporating thiadiazole and naphthamide structures has been explored in various studies:
- Cell Line Studies : In vitro studies on similar compounds have shown cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, certain derivatives exhibited IC50 values as low as 2.32 µg/mL .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | Not specified | |
| Antifungal | Candida spp. | Not specified | |
| Anticancer | MCF-7 | 10.10 µg/mL | |
| Anticancer | HepG2 | 2.32 µg/mL |
Case Study 1: Thiadiazole Derivatives Against MRSA
A study investigated a series of thiadiazole derivatives structurally related to N-((4-(4-fluorophenyl)-5... The derivatives were tested against MRSA strains showing promising results that warrant further exploration in drug development .
Case Study 2: Anticancer Activity in Cell Lines
Another study focused on the synthesis and testing of naphthamide-based compounds against various cancer cell lines. The results indicated that modifications in the structure significantly influenced the cytotoxicity profiles, with some compounds achieving IC50 values lower than standard chemotherapeutics .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O2S2/c1-15-29-31-24(37-15)28-22(34)14-36-25-32-30-21(33(25)18-11-9-17(26)10-12-18)13-27-23(35)20-8-4-6-16-5-2-3-7-19(16)20/h2-12H,13-14H2,1H3,(H,27,35)(H,28,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZBOYYWUYXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














